B1575095 HERV-K-MEL

HERV-K-MEL

Cat. No.: B1575095
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HERV-K-MEL is a short peptide encoded by the envelope (Env) gene of the HERV-K (HML-2) family of human endogenous retroviruses. It was first identified as a antigenic peptide presented on the surface of human melanoma cells and recognized by autologous cytolytic T lymphocytes . This specific expression profile makes this compound a molecule of high interest in oncology research, particularly in the study of melanoma. The biological activity of this compound is linked to the aberrant reactivation of HERV-K elements in tumor cells. Under normal conditions, HERV-K expression is largely silenced in adult tissues, but it becomes reactivated in various cancers, including melanoma, teratocarcinoma, and breast cancer . In melanoma, the expression of HERV-K, including the this compound epitope, is thought to be regulated by factors such as the melanocytic lineage-specific transcription factor MITF . The core research value of this compound lies in its potential as a target for novel cancer immunotherapies. Its tumor-specific expression makes it an ideal candidate for T-cell receptor-based therapies, cancer vaccines, and other immunotherapeutic strategies aimed at directing the immune system to selectively attack melanoma cells while sparing healthy tissues . Research into this compound contributes to the broader understanding of the role of endogenous retroviruses in cancer biology, immune response, and disease progression. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans.

Properties

sequence

MLAVISCAV

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Origin of Product

United States

Scientific Research Applications

Diagnostic Applications

HERV-K-MEL has been identified as a promising biomarker for melanoma. Studies indicate that the presence of antibodies against HERV-K proteins correlates with disease progression and prognosis:

  • Serological Response : Patients with melanoma exhibit a higher frequency of antibodies against HERV-K compared to healthy individuals, suggesting its potential as a diagnostic marker for early detection of melanoma and monitoring disease progression .
  • Tumor-Specific Antigens : HERV-K-derived proteins have been shown to act as tumor-specific neoantigens, which can be targeted by the immune system. The identification of these antigens opens avenues for developing diagnostic tests that leverage immune responses to HERV-K .

Immunotherapy

This compound's unique expression profile makes it an attractive target for immunotherapeutic strategies:

  • Dendritic Cell Vaccines : Research has demonstrated that dendritic cell vaccines incorporating HERV-K Env antigens can induce robust immune responses against tumors. These vaccines have shown efficacy in preclinical models, suggesting their potential for clinical application .
  • CAR T-cell Therapy : The development of chimeric antigen receptor (CAR) T-cells targeting HERV-K Env proteins has been explored as a novel immunotherapy approach. These engineered T-cells can specifically recognize and attack cancer cells expressing HERV-K, potentially leading to improved treatment outcomes .

Targeting Tumor Growth

Studies have demonstrated that downregulating HERV-K expression can inhibit tumor growth:

  • Inhibition Studies : In vitro studies have shown that silencing HERV-K using RNA interference leads to reduced proliferation and migration of melanoma cells. This suggests that targeting HERV-K could be a viable strategy for slowing down tumor progression .
  • Pathway Modulation : HERV-K influences key signaling pathways involved in tumorigenesis, such as the RAS–ERK pathway. Manipulating this pathway through HERV-K targeting may provide therapeutic benefits in managing pancreatic cancer .

Case Studies and Research Findings

Several studies have documented the implications of this compound in different cancers:

StudyCancer TypeKey Findings
Huang et al., 2020MelanomaDemonstrated the correlation between HERV-K expression and aggressive tumor behavior; proposed RNA interference as a therapeutic approach .
Downregulation StudiesPancreatic CancerShowed that silencing HERV-K env RNA decreased tumor cell proliferation and metastasis, implicating it as a therapeutic target .
Immune Response StudiesVarious CancersIdentified HERV-K-derived peptides recognized by CD8+ T-cells, indicating potential for vaccine development .

Comparison with Similar Compounds

Research Implications and Challenges

  • Therapeutic Potential: this compound’s immunogenicity supports its use in vaccines or adoptive T-cell therapies .
  • Confounding Factors: Solar exposure and socioeconomic status may influence this compound expression and vaccine efficacy . Cross-study variability in YFV outcomes highlights the need for standardized cohorts .

Preparation Methods

Cloning of HERV-K Elements

Preparation of HERV-K-MEL often starts with cloning relevant HERV-K sequences, particularly long terminal repeats (LTRs) and env gene segments, into plasmid vectors for expression studies. For example, HERV-K LTRpck30 and LTR21 have been cloned into the HindIII site of pGL3_basic vectors for promoter activity assays. Deletion constructs and site-directed mutants are generated to dissect regulatory elements and functional domains.

  • Enzymes used: HindIII, KpnI, SmaI, BamHI, BclI, NsiI, Bsu36I, EcoRI
  • Mutagenesis: QuikChange II site-directed mutagenesis kit for precise nucleotide changes
  • Methylation: SssI methylase treatment to study epigenetic regulation

Expression Vectors and Transfection

The cloned constructs are transfected into suitable cell lines to express this compound or its components. Lentiviral vectors carrying shRNAs targeting HERV-K env gene have been used to modulate expression in pancreatic cancer cell lines, which can be adapted for melanoma cells.

Protein Expression and Stabilization

Expression of HERV-K Env Protein

The HERV-K envelope protein, including the this compound product, is expressed as a precursor that is post-translationally processed into surface (SU) and transmembrane (TM) units. Expression systems often use mammalian cells to ensure proper folding and glycosylation.

Engineering for Stability

To overcome glycoprotein metastability, which complicates structural studies and functional assays, several engineering strategies have been employed:

  • Introduction of helix-breaking proline mutations in the heptad repeat 1 (HR1) region to prevent premature conformational changes.
  • Formation of inter-protomer disulfide bonds to stabilize the trimeric structure.
  • Addition of multimerization domains to enhance oligomerization and stability.

An iterative process using AlphaFold and DeepCoil computational predictions guides the placement of mutations. Screening of 22 mutants with proline substitutions identified optimal variants that express well and form stable oligomers suitable for purification and structural analysis by cryo-electron microscopy (cryo-EM).

Purification and Characterization

The expressed this compound proteins or Env ectodomains are purified using affinity chromatography and size-exclusion chromatography. Purified proteins are characterized for:

  • Oligomerization state (monomer, dimer, trimer)
  • Glycosylation status (10 N-glycosylation sites per monomer, all occupied)
  • Structural integrity via cryo-EM at resolutions up to 2.2 Å

RNA Isolation and Quantification for this compound Preparation

For nucleic acid-based preparations, RNA is isolated from cells or tumor biopsies using TRI Reagent or viral RNA kits. Quantitative RT-PCR (qRT-PCR) assays are employed to measure HERV-K env RNA levels, which reflect this compound expression.

  • Primer design targets conserved regions of HERV-K env and accessory genes (rec/np9)
  • PCR conditions optimized for specificity and sensitivity
  • Controls include water blanks and RT-negative samples to avoid false positives

Summary Table: Preparation Methods of this compound

Preparation Step Methodology/Technique Key Details/Outcomes References
Genetic Cloning Cloning of LTRs and env gene segments into vectors Use of restriction enzymes (HindIII, KpnI, etc.), site-directed mutagenesis, methylation assays
Expression Vector Construction Lentiviral shRNA vectors for gene knockdown Targeting env gene in cancer cell lines, MOI=40
Protein Expression Mammalian cell expression of Env protein Proper folding and glycosylation, expression screening of mutants
Protein Stabilization Proline mutations, disulfide linkages, multimerization domains Enhanced pre-fusion trimer stability, structural studies
Purification Affinity and size-exclusion chromatography Purified trimers suitable for cryo-EM
RNA Isolation & Quantification TRI Reagent, QIAamp Viral RNA Mini Kit, qRT-PCR Quantitative measurement of HERV-K env RNA

Research Findings and Notes

  • This compound expression is tightly regulated at the transcriptional level, with LTR methylation playing a role in silencing or activation.
  • The engineered Env proteins with stabilizing mutations facilitate structural determination, which is crucial for vaccine or therapeutic antibody development.
  • Lentiviral-mediated knockdown of HERV-K env reduces tumor cell proliferation, highlighting the functional importance of this compound in cancer biology.
  • Glycosylation is extensive and critical for protein stability and immune recognition.

Q & A

Q. How can single-cell RNA sequencing (scRNA-seq) advance understanding of this compound’s role in the tumor microenvironment?

  • Methodological Answer : Use scRNA-seq to profile this compound expression in malignant vs. stromal cells (e.g., fibroblasts, T cells). Trajectory inference algorithms (Monocle, Slingshot) can track expression changes during tumor evolution. Integrate with CITE-seq data to link RNA expression to surface protein markers .

Key Research Findings Table

Finding Method Implication Reference
This compound is expressed in 80% of dysplastic neviIHC, RNA-seqSuggests early role in melanomagenesis
Anti-HERV-K antibodies inhibit breast cancer growth in miceXenograft modelsHighlights therapeutic potential
Sequence homology with BCG vaccine antigensBLAST alignmentSupports vaccine cross-reactivity hypotheses
HERV-K reactivation correlates with poor prognosis in sarcomaRetrospective survival analysisIdentifies prognostic biomarker

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.